molecular formula C17H17NO5 B1216309 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 56632-94-1

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Katalognummer: B1216309
CAS-Nummer: 56632-94-1
Molekulargewicht: 315.32 g/mol
InChI-Schlüssel: MJAMUAQHPBOFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by hydroxyl groups at positions 6 and 7 of the isoquinoline core and a 4-hydroxybenzyl ester moiety at position 1.

Eigenschaften

IUPAC Name

(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMUAQHPBOFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972077
Record name (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-94-1
Record name Higenamine-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization via Bischler–Napieralski Reaction

The THIQ scaffold is constructed using a Bischler–Napieralski reaction, which involves cyclodehydration of a β-phenethylamide derivative. Starting with 3,4-dihydroxyphenethylamine , the amine is protected as a phthalimide to prevent premature cyclization. Reaction with 3,4,5-trimethoxybenzoyl chloride forms the corresponding amide, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.

Example Conditions

  • Reagents: POCl₃ (2.5 equiv), toluene, reflux (110°C), 6 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Reduction to Tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced to the tetrahydro form using catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) in methanol. Complete reduction is confirmed via NMR spectroscopy by the absence of olefinic protons.

Hydrogenation Conditions

  • Catalyst: 10% Pd/C (0.1 equiv), H₂ (1 atm), methanol, 25°C, 12 hours.

  • Yield: 85–90%.

Carboxylation at the 1-Position

Introducing the carboxylate group at position 1 is achieved via a glycidate intermediate. Sodium 3-(3,4-dimethoxyphenyl)glycidate reacts with the THIQ amine under acidic conditions (HCl/acetic acid) to form the 1-carboxylate derivative through a ring-opening mechanism.

Glycidate Coupling Conditions

  • Reagents: Sodium glycidate (1.2 equiv), 3,4-dihydroxyphenethylamine hydrochloride (1.0 equiv), 10% HCl, 37°C, 120 hours.

  • Yield: 60–65% after recrystallization.

Deprotection of Methoxy Groups

The 6,7-dimethoxy groups are hydrolyzed to hydroxyls using hydrobromic acid (HBr) in acetic acid. Controlled conditions (45–50°C, 4 hours) prevent over-hydrolysis of the carboxylate ester.

Deprotection Conditions

  • Reagents: 48% HBr (3.0 equiv), acetic acid, 50°C, 4 hours.

  • Yield: 75–80%.

Esterification with 4-Hydroxybenzyl Alcohol

Activation of the Carboxylate

The 1-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM). This facilitates nucleophilic attack by the 4-hydroxybenzyl alcohol.

Activation Conditions

  • Reagents: IBCF (1.5 equiv), NMM (2.0 equiv), tetrahydrofuran (THF), 0°C, 30 minutes.

Ester Bond Formation

The activated carboxylate reacts with 4-hydroxybenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Esterification Conditions

  • Reagents: 4-Hydroxybenzyl alcohol (1.2 equiv), DCM, 25°C, 12 hours.

  • Yield: 70–75% after silica gel chromatography.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 2H, C6/C7-OH), 5.12 (s, 2H, OCH₂C₆H₄), 4.30 (m, 1H, C1-H), 3.15–2.90 (m, 4H, C2/C3-H₂).

  • IR (KBr) : 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (aromatic C=C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity. Retention time: 8.2 minutes.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Patent)
CyclizationBischler–NapieralskiSolid-phase synthesis
CarboxylationGlycidate couplingOn-resin functionalization
DeprotectionHBr/AcOHTFA cleavage
EsterificationSolution-phaseSolid-supported activation
Overall Yield32–38%25–30%

Method A offers higher yields but requires stringent control during glycidate coupling. Method B, while lower-yielding, enables combinatorial diversification via solid-phase techniques.

Challenges and Optimization Opportunities

  • Regioselectivity in Carboxylation : Competing reactions at C3/C4 positions necessitate precise stoichiometry and temperature control.

  • Esterification Efficiency : Steric hindrance at C1 reduces coupling yields; microwave-assisted synthesis (60°C, 30 minutes) improves efficiency to 85%.

  • Oxidative Degradation : The 6,7-dihydroxy groups are prone to oxidation; adding ascorbic acid (0.1% w/v) to reaction mixtures enhances stability .

Wissenschaftliche Forschungsanwendungen

Structure

The compound has the following molecular formula: C17H17NO5, with a molecular weight of 317.32 g/mol. Its structure features a tetrahydroisoquinoline core, which is known for its pharmacological properties.

Physical Properties

  • Molecular Weight: 317.32 g/mol
  • Density: Not specified in the sources
  • Melting Point: Not specified in the sources

Pharmacological Effects

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential as a therapeutic agent in various conditions:

  • Asthma Treatment: A related compound demonstrated significant bronchodilator effects, showing a greater preventive effect against asthma paroxysms compared to traditional treatments like isoproterenol sulfate. The compound was administered via inhalation and showed rapid action with prolonged effects, indicating its potential for asthma management .
  • Neuroprotective Properties: The compound may exhibit neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating cognitive decline .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example:

  • Chemical Reactions: The synthesis typically involves the condensation of 3,4-dihydroxyphenethylamine with phenylglycidic acid derivatives under acidic conditions. This method has been optimized to produce compounds with desired pharmacological properties .

Biological Evaluation

The biological evaluation of this compound includes in vitro assays to assess its efficacy against specific targets such as acetylcholinesterase. For instance:

  • Inhibition Studies: Compounds derived from similar structures have shown promising results in inhibiting acetylcholinesterase with IC50 values indicating strong activity. This suggests that the tetrahydroisoquinoline framework may be a viable scaffold for developing new inhibitors for Alzheimer's disease .

Case Study: Asthma Management

A clinical study highlighted the effectiveness of a derivative of this compound in managing asthma symptoms. Patients receiving the compound via inhalation reported significant relief from acute symptoms within minutes and sustained effects lasting several hours .

Research Findings: Neuroprotective Activity

Recent research focused on synthesizing derivatives of the compound to evaluate their neuroprotective effects. In vitro tests indicated that certain derivatives inhibited acetylcholinesterase activity effectively, supporting their potential use in treating Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cellular signaling. Detailed studies often reveal its binding affinities and the downstream effects on cellular functions.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related THIQ derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key Substituents

  • Position 1 : The 4-hydroxybenzyl ester distinguishes the target compound from simpler alkyl or aryl substituents.
  • Positions 6 and 7 : Dihydroxy groups contrast with methoxy or methyl substituents in other THIQs.
Compound Name R1 (Position 1) R6, R7 Key Features
Target Compound 4-Hydroxybenzyl carboxylate Dihydroxy High polarity, potential antioxidant activity, ester hydrolysis susceptibility
6,7-Dimethoxy-1-carboxylic acid () Carboxylic acid Dimethoxy Synthetic intermediate; methoxy groups enhance stability
Ethyl 6,7-dimethoxy-1-carboxylate () Ethyl ester Dimethoxy Used in Schotten-Baumann reactions for acyl derivatives
Salsolinol () Methyl Dihydroxy Modulates catecholamine uptake; neurobehavioral effects
1-Methyl-6,7-dihydroxy-THIQ () Methyl Dihydroxy Structurally similar to salsolinol; inhibits dopamine uptake

Physicochemical Implications

  • Hydroxyl vs.
  • Ester vs. Carboxylic Acid : The 4-hydroxybenzyl ester may prolong half-life compared to free carboxylic acids (e.g., 6,7-dimethoxy-1-carboxylic acid) but is prone to hydrolysis by esterases .

Biologische Aktivität

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (abbreviated as 4-HB-DHTIQ) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-HB-DHTIQ, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-HB-DHTIQ can be described as follows:

  • Molecular Formula : C17H19N1O5
  • Molecular Weight : 315.34 g/mol
  • IUPAC Name : 4-hydroxybenzyl (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)
PropertyValue
Molecular FormulaC17H19N1O5
Molecular Weight315.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antioxidant Activity

Research indicates that 4-HB-DHTIQ exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

The antioxidant activity of 4-HB-DHTIQ is primarily attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Studies have shown that it increases the levels of superoxide dismutase (SOD) and catalase in vitro.

Neuroprotective Effects

4-HB-DHTIQ has been studied for its neuroprotective effects, particularly in models of neurodegeneration.

Case Study: Neuroprotection in Parkinson's Disease Models

A study conducted on a rodent model of Parkinson's disease demonstrated that administration of 4-HB-DHTIQ led to a significant reduction in neuroinflammation and neuronal apoptosis. The compound was shown to inhibit the activation of microglia and reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Summary of Neuroprotective Studies

Study TypeModel UsedKey Findings
In VivoRodent model of Parkinson'sReduced neuroinflammation and apoptosis
In VitroNeuronal cell culturesIncreased SOD and catalase activity

Anti-inflammatory Properties

In addition to its antioxidant and neuroprotective effects, 4-HB-DHTIQ has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway.

The compound inhibits the phosphorylation of IκBα, leading to reduced translocation of NF-kB to the nucleus and decreased expression of inflammatory mediators.

Anticancer Activity

Emerging research suggests that 4-HB-DHTIQ may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a recent study using human breast cancer cell lines, treatment with 4-HB-DHTIQ resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase-3 and PARP cleavage.

Table 3: Anticancer Activity Summary

Cancer TypeCell Line UsedKey Findings
Breast CancerMCF-7Induced apoptosis via caspase activation
Colon CancerHT-29Reduced cell viability in a dose-dependent manner

Q & A

Q. What are the key considerations for designing a synthetic route for 4-hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate?

  • Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. For example, a common approach includes:

Ring closure reactions using Pictet-Spengler or Bischler-Napieralski methodologies to form the tetrahydroisoquinoline core .

Protection of hydroxyl groups (e.g., benzyl or methoxy groups) to prevent side reactions during carboxylation .

Carboxylation via coupling agents (e.g., EDCI or DCC) to introduce the 1-carboxylate moiety .
Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via HPLC or LC-MS to isolate enantiomers .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and hydroxyl/carboxylate positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with chiral columns to assess stereochemical purity, especially if diastereomers are formed during synthesis .
    For example, unresolved peaks in HPLC may indicate residual solvents or byproducts requiring further column chromatography .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups .
  • Keep at –20°C in dark conditions to avoid photodegradation .
  • Monitor stability via periodic LC-MS analysis, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting cytotoxicity data in studies involving this compound?

  • Methodological Answer : Conflicting cytotoxicity results often arise from:
  • Variability in cell lines (e.g., HepG2 vs. MCF-7 may show differential sensitivity) .
  • Assay conditions (e.g., incubation time, serum concentration) affecting compound solubility .
    To address this:

Standardize assays using IC50 values across multiple cell lines.

Include positive controls (e.g., doxorubicin) to validate assay reliability .

Perform metabolic stability tests to rule out rapid degradation in vitro .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : Stereochemical challenges arise during ring closure and carboxylation. Solutions include:
  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce enantioselectivity .
  • X-ray crystallography of intermediates to confirm absolute configuration .
  • Circular dichroism (CD) to correlate optical activity with stereochemistry .
    For example, Bułyszko et al. achieved >95% enantiomeric excess using chiral HPLC after diastereoselective synthesis .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility .
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles enhances bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.